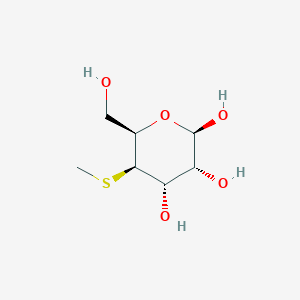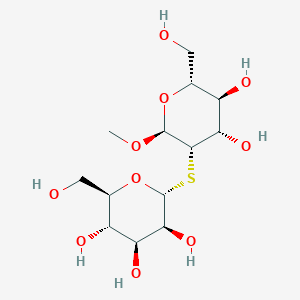
Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside is a complex carbohydrate derivative It is composed of two mannopyranosyl units linked through a sulfur atom, with a methyl group attached to one of the mannopyranosyl units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a mannopyranosyl donor with a suitable acceptor in the presence of a catalyst.
Thioether Formation:
Methylation: The final step involves the methylation of the mannopyranosyl unit using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale glycosylation and thioether formation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography might be employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The methyl group or other substituents can be replaced with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiolates can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted mannopyranosyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex carbohydrate derivatives.
Biology: Studied for its interactions with proteins and enzymes, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent or as a component of drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom and the mannopyranosyl units play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl-2-S-(alpha-D-glucopyranosyl)-2-thio-alpha-D-glucopyranoside: Similar structure but with glucose units instead of mannose.
Methyl-2-S-(alpha-D-galactopyranosyl)-2-thio-alpha-D-galactopyranoside: Similar structure but with galactose units instead of mannose.
Uniqueness
Methyl-2-S-(alpha-D-mannopyranosyl)-2-thio-alpha-D-mannopyranoside is unique due to the presence of mannose units, which can confer different biological properties compared to glucose or galactose derivatives. The sulfur atom also adds to its uniqueness, potentially affecting its reactivity and interactions with biological molecules.
Properties
Molecular Formula |
C13H24O10S |
|---|---|
Molecular Weight |
372.39 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10S/c1-21-12-11(9(19)7(17)4(2-14)22-12)24-13-10(20)8(18)6(16)5(3-15)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1 |
InChI Key |
WAYOKHSZGNFKSX-ZEEOCKJESA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)SC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



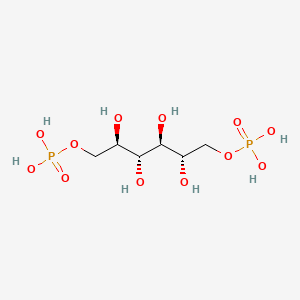
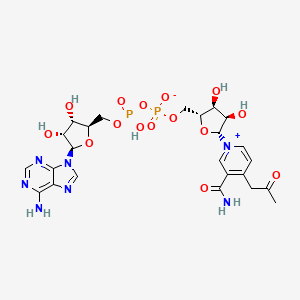

![[2-(1-Amino-2-hydroxypropyl)-2-hydroxy-4-isobutyl-5-oxo-2,5-dihydro-1H-imidazol-1-YL]acetaldehyde](/img/structure/B10777986.png)
![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)
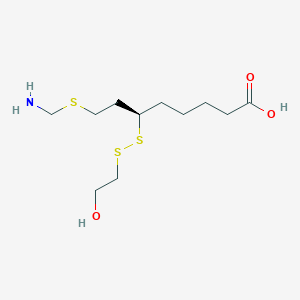
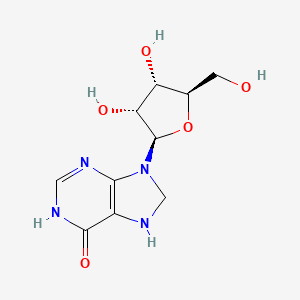
![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium](/img/structure/B10778007.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10778014.png)

